StemRegenin 1 (hydrochloride) is a purine derivative that functions primarily as an antagonist of the aryl hydrocarbon receptor signaling pathway. This compound has garnered attention for its significant role in enhancing the expansion and maintenance of hematopoietic stem cells, particularly those expressing the CD34 marker. The compound is noted for its ability to promote pluripotency and prevent differentiation in stem cells, making it a valuable tool in regenerative medicine and stem cell research.
StemRegenin 1 was identified through an unbiased screening process targeting primary human hematopoietic stem cells. It has been extensively studied in various preclinical and clinical settings, demonstrating its potential in stem cell therapies for conditions such as hematological malignancies and other blood disorders. The compound is commercially available from several suppliers, including Bertin Technologies and TargetMol, with varying formulations and concentrations.
The synthesis of StemRegenin 1 involves several steps typical of purine derivatives. While specific synthetic pathways are proprietary or not fully disclosed in public literature, general methods include:
The synthesis process is designed to ensure high yield and purity, which are critical for biological applications.
The molecular structure of StemRegenin 1 can be described as follows:
StemRegenin 1 participates in several chemical reactions relevant to its mechanism of action:
The primary mechanism through which StemRegenin 1 exerts its effects involves antagonizing the aryl hydrocarbon receptor pathway:
StemRegenin 1 has several significant applications in scientific research:
StemRegenin 1 hydrochloride (SR1·HCl) is a chemically modified purine derivative optimized for enhanced aqueous solubility. Its systematic IUPAC name is 4-[2-[[2-(benzo[b]thien-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino]ethyl]phenol monohydrochloride. The compound has the molecular formula C₂₄H₂₃N₅OS·HCl, with a calculated molecular weight of 466.00 g/mol. The structure features a benzothiophene-purine core linked to a phenolic moiety via an ethylamine spacer, protonated at the purine nitrogen to form a stable hydrochloride salt [10]. This configuration is critical for aryl hydrocarbon receptor (AhR) antagonism, as the planar benzothiophene system facilitates receptor binding, while the hydrochloride salt improves bioavailability [2] [5].
The hydrochloride formulation significantly enhances SR1’s solubility in aqueous and organic solvents compared to the free base. Key solubility characteristics include:
Table 1: Solubility Profile of StemRegenin 1 Hydrochloride
Solvent System | Concentration | Primary Use |
---|---|---|
Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Stock solutions |
Dimethylformamide (DMF) | 5 mg/mL | Organic synthesis |
PBS (pH 7.2) with DMSO | 0.33 mg/mL | Cell culture applications |
SR1·HCl exhibits optimal stability at 4°C in lyophilized form and at -20°C in solution. Prolonged exposure to temperatures >40°C accelerates degradation, while pH extremes (<5 or >9) promote hydrolysis of the purine scaffold. UV-Vis spectroscopy reveals characteristic absorption maxima at 227 nm, 273 nm, and 313 nm, which serve as stability indicators; peak broadening or wavelength shifts signify decomposition [3] [10].
Salt formation involves reacting SR1 free base (CAS 1227633-49-9) with hydrochloric acid, yielding a crystalline solid with superior aqueous solubility. This modification addresses the inherent hydrophobicity of the purine core, achieving a >20-fold increase in phosphate-buffered saline solubility compared to the non-salt form. Enhanced dissolution directly improves bioavailability in cell culture systems, where SR1·HCl maintains sustained AhR antagonism at nanomolar concentrations. The ionic character of the hydrochloride salt also facilitates reproducible dosing in hematopoietic stem cell (HSC) expansion media, as confirmed by consistent IC₅₀ values (127 nM) across CD34⁺ cell assays [2] [3] [10].
The synthesis of SR1·HCl employs a modular purine functionalization strategy. Critical intermediates include:
Table 2: Spectral Properties of StemRegenin 1 Hydrochloride
Characterization Method | Key Identifiers | Application |
---|---|---|
UV-Vis Spectroscopy | λₘₐₓ: 227, 273, 313 nm | Purity assessment |
Mass Spectrometry | m/z 430.17 [M-Cl]⁺ (free base) | Structure confirmation |
HPLC | Retention time: 8.2 min (C18 column) | Quantitative purity |
The convergent synthesis proceeds via:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: